2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a quinoline moiety fused with a thiadiazole ring, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride typically involves the reaction of 4-quinolinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-amino-5-(4-quinolyl)-1,3,4-thiadiazole. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Substituted thiadiazole derivatives with different alkyl or acyl groups.
Scientific Research Applications
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-quinolyl-1,4-dihydropyridines: These compounds share the quinoline moiety but differ in the fused ring structure.
2-Chloroquinoline-3-carbaldehyde: Similar in having a quinoline ring but with different substituents and functional groups.
Uniqueness
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-quinolin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-5-6-13-9-4-2-1-3-7(8)9/h1-6H,(H2,12,15) |
InChI Key |
JJXAMHDGMRYRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.